Cas no 930111-07-2 (N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine)

N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine is a synthetic amine derivative featuring a piperidine core substituted with a thienylmethyl group and a methylamine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential modulation of biological activity. The thiophene ring enhances lipophilicity and may influence binding affinity in receptor interactions, while the piperidine scaffold provides conformational rigidity. Its well-defined synthetic pathway ensures reproducibility, making it a valuable intermediate for the development of novel pharmacologically active agents. The compound’s stability and purity profile further support its utility in exploratory drug discovery applications.
N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine structure
930111-07-2 structure
Product name:N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine
CAS No:930111-07-2
MF:C12H20N2S
MW:224.365601539612
CID:858367
PubChem ID:24229738

N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine
    • 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
    • 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine 97
    • N-methyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine
    • 4-[(METHYLAMINO)METHYL]-1-(THIEN-2-YLMETHYL)PIPERIDINE 97%
    • AKOS005290421
    • N-Methyl-1-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine
    • MS-22611
    • N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine
    • DTXSID20640442
    • methyl({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)amine
    • N-METHYL-[1-(THIOPHEN-2-YLMETHYL)PIPERID-4-YL]METHYLAMINE
    • CS-0458668
    • FT-0712883
    • 930111-07-2
    • DB-079458
    • N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine
    • Inchi: InChI=1S/C12H20N2S/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3
    • InChI Key: JXFQDIBOGWDEEL-UHFFFAOYSA-N
    • SMILES: CNCC1CCN(CC1)CC2=CC=CS2

Computed Properties

  • Exact Mass: 224.13500
  • Monoisotopic Mass: 224.13471982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.5Ų

Experimental Properties

  • PSA: 43.51000
  • LogP: 2.50830

N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine Security Information

  • Hazardous Material Identification: C

N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR14912-250mg
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
930111-07-2 97%
250mg
£78.00 2024-05-25
TRC
M103595-50mg
N-methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine
930111-07-2
50mg
$ 70.00 2022-06-02
TRC
M103595-500mg
N-methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine
930111-07-2
500mg
$ 340.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529335-250mg
N-methyl-1-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine
930111-07-2 98%
250mg
¥777.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529335-1g
N-methyl-1-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine
930111-07-2 98%
1g
¥2083.00 2024-04-25
SHENG KE LU SI SHENG WU JI SHU
sc-261578A-1g
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine,
930111-07-2
1g
¥2813.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-261578A-1 g
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine,
930111-07-2
1g
¥2,813.00 2023-07-11
TRC
M103595-100mg
N-methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine
930111-07-2
100mg
$ 95.00 2022-06-02
Apollo Scientific
OR14912-1g
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
930111-07-2 97%
1g
£156.00 2024-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-261578-250 mg
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine,
930111-07-2
250MG
¥1,158.00 2023-07-11

N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine Related Literature

Additional information on N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine

Exploring the Potential of N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine: A Comprehensive Overview

The compound N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine (CAS No. 930111-07-2) has emerged as a significant molecule in the field of organic chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention for its potential applications in drug development, catalysis, and advanced materials. Recent studies have highlighted its role in enhancing the performance of certain chemical processes and its ability to serve as a building block for more complex molecular architectures.

N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine is a derivative of piperidine, a six-membered saturated ring with one nitrogen atom. The molecule incorporates a thienyl group (a five-membered aromatic ring with two double bonds and one sulfur atom) attached to a methyl group, which is further connected to the piperidine ring. The presence of the thienyl group introduces unique electronic properties, making this compound highly versatile in various chemical reactions. Additionally, the methylamino group attached to the piperidine ring contributes to its ability to act as a nucleophile or base in organic transformations.

Recent research has focused on the synthesis and characterization of N-methyl derivatives of piperidine-based compounds. These studies have revealed that the methyl group on the nitrogen atom significantly influences the compound's reactivity and stability. For instance, the methylamino group enhances the molecule's ability to participate in hydrogen bonding, which is crucial for its role in biological systems or as a catalyst in industrial processes.

The thienyl group in N-methyl derivatives has been shown to exhibit interesting electronic properties due to its aromaticity and sulfur atom. This makes it an attractive component for use in semiconducting materials or as a ligand in coordination chemistry. Recent advancements in materials science have explored the use of such compounds as precursors for metal-free catalysts or as components in organic light-emitting diodes (OLEDs), where their electronic properties can be tuned for specific applications.

In terms of synthesis, N-methyl derivatives like this compound can be prepared through various methods, including alkylation, amidation, or reductive amination. Researchers have optimized these methods to improve yields and reduce side reactions. For example, recent studies have demonstrated that using microwave-assisted synthesis can significantly accelerate the formation of such compounds while maintaining high purity levels.

The application of N-methyl derivatives extends into drug discovery as well. The piperidine ring is a common structural motif found in many bioactive compounds, including pharmaceutical agents. The addition of a thienyl group introduces new pharmacophores that can enhance binding affinity or selectivity towards specific biological targets. Recent computational studies have modeled this compound's interaction with various enzymes and receptors, providing insights into its potential therapeutic applications.

Moreover, N-methyl derivatives have been investigated for their role in asymmetric catalysis. The chiral environment provided by the piperidine ring can facilitate enantioselective reactions, making this compound a valuable tool in synthesizing chiral pharmaceuticals or agrochemicals. Recent reports highlight its use as an organocatalyst in aldol reactions and Michael additions, where it demonstrates high enantioselectivity under mild conditions.

In conclusion, N-methyl derivatives like N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine represent a promising class of compounds with diverse applications across multiple disciplines. Their unique structural features and functional groups make them ideal candidates for advancing chemical research and industrial processes. As ongoing studies continue to uncover new properties and uses for these molecules, their significance in modern chemistry is expected to grow further.

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